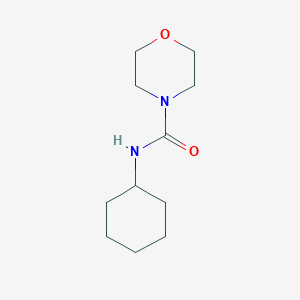

N-cyclohexylmorpholine-4-carboxamide

Übersicht

Beschreibung

N-cyclohexylmorpholine-4-carboxamide is an organic compound with the molecular formula C11H20N2O2 It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexyl group attached to the nitrogen atom of the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylmorpholine-4-carboxamide typically involves the reaction of morpholine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .

Analyse Chemischer Reaktionen

Lossen Rearrangement and Urea Formation

The carboxamide group in N-cyclohexylmorpholine-4-carboxamide can undergo Lossen rearrangement under specific conditions. This reaction is typically mediated by 1,1'-carbonyldiimidazole (CDI) and involves the formation of an isocyanate intermediate, which subsequently reacts with amines to yield substituted ureas .

Example Reaction Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | CDI in MeCN, 60°C | Isocyanate intermediate |

| 2 | Morpholine addition | N-(isoquinolin-1-yl)morpholine-4-carboxamide |

This reaction demonstrates the compound’s utility in synthesizing ureas, a critical class of compounds in medicinal chemistry. The one-pot procedure highlights its compatibility with nucleophilic amines .

Hydrodenitrogenation (HDN) of the Morpholine Ring

The morpholine moiety in this compound may undergo catalytic hydrodenitrogenation under hydrogenation conditions. This reaction typically involves:

-

Cleavage of C–N bonds via late transition metal catalysts (e.g., Ru, Ni) .

-

Formation of cyclohexane derivatives and ammonia as byproducts.

Proposed Mechanism

-

Hydrogenation of the morpholine ring to form a saturated intermediate.

-

C–N bond cleavage facilitated by metal hydrides or protonation .

This pathway is analogous to HDN processes observed in petroleum refining, suggesting potential applications in environmental chemistry .

Acid/Base-Mediated Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

These reactions are foundational for derivatization strategies in organic synthesis.

Nucleophilic Substitution at the Carboxamide Group

The electrophilic carbonyl carbon in the carboxamide can undergo nucleophilic attack, enabling:

-

Transamidation : Reaction with primary/secondary amines to form new carboxamides.

Electrochemical Oxidation

While not directly documented for this compound, analogous carboxamides undergo electrochemical oxidation in the presence of iodide radicals or NH₃, forming heterocyclic derivatives (e.g., triazoles) . This suggests potential for functionalization under electrochemical conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar carboxamides reveals decomposition pathways above 250°C, producing:

Key Data Tables

Table 2: Predicted Reactivity Metrics

| Adduct | Predicted CCS (Ų) | m/z |

|---|---|---|

| [M+H]+ | 151.5 | 213.15976 |

| [M+Na]+ | 160.2 | 235.14170 |

| [M+NH₄]+ | 159.3 | 230.18630 |

Wissenschaftliche Forschungsanwendungen

N-cyclohexylmorpholine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-cyclohexylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-dicyclohexylmorpholine-4-carboxamidine: A related compound with similar structural features but different functional groups.

4-cyclohexylmorpholine: Another similar compound used in different chemical reactions and applications

Uniqueness

N-cyclohexylmorpholine-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-cyclohexylmorpholine-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

This compound can be synthesized through various chemical reactions involving morpholine derivatives. The morpholine ring structure allows for diverse modifications, enhancing the compound's biological activity. Research indicates that the presence of the morpholine moiety is crucial for the interaction with biological targets, particularly in central nervous system (CNS) drug discovery .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various pathogens, including strains of E. coli and Salmonella .

- CNS Activity : The morpholine structure contributes to the compound's ability to interact with CNS receptors, potentially offering anxiolytic and antidepressant effects. Morpholine derivatives have been shown to modulate sigma receptors and other metabotropic receptors, indicating their role in neuropharmacology .

- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties. Compounds with similar morpholine scaffolds have been reported to inhibit cell proliferation in various cancer cell lines .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as urease and proteases, which are critical in various biochemical pathways related to disease states .

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of this compound, researchers tested its efficacy against various bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological potential of morpholine derivatives, including this compound. This study highlighted the compound's interaction with sigma receptors, suggesting a mechanism that could lead to therapeutic applications in treating anxiety disorders.

Case Study 3: Anticancer Activity

A recent study explored the anticancer properties of morpholine-based compounds. This compound demonstrated significant inhibition of proliferation in human leukemia cell lines, with further studies needed to elucidate its mechanism of action and potential as an anticancer agent.

Eigenschaften

IUPAC Name |

N-cyclohexylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJPPVSYNXLANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3417-54-7 | |

| Record name | 4-(N-(CYCLOHEXYL)CARBAMOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.